1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as HNE, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. HNE is a urea derivative that has been synthesized through a number of different methods, and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of derivatives related to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, exploring their hypotensive and antiarrhythmic activities. For instance, a study by Chalina and Chakarova (1998) focused on synthesizing new derivatives and evaluating their pharmacological effects, finding pronounced activities in anesthetized rats (Chalina & Chakarova, 1998). Similarly, Ahyak et al. (2016) synthesized new thiourea derivatives using microwave irradiation, although their antimicrobial study showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).
Fluorescent Sensors and Material Science
Another research avenue involves the development of fluorescent sensors and materials. Karak et al. (2013) developed a naphthalene-thiophene hybrid molecule acting as a molecular AND type binary logic gate, which finds utility in detecting Zn(2+) ions, highlighting its application in cell imaging and computational studies (Karak et al., 2013). Furthermore, Mallakpour and Rafiee (2007) utilized a novel urazole containing 3-hydroxynaphthalene group for polymerization studies, emphasizing the efficient combination of ionic liquids and microwave irradiation for creating new poly(urea-urethane)s with potential applications in materials science (Mallakpour & Rafiee, 2007).
Antimicrobial and Antiviral Research
Sun et al. (2014) synthesized novel thiophen-2(5H)-ones as tyrosyl-tRNA synthetase inhibitors, demonstrating potent antibacterial activity against Gram-positive organisms, particularly Staphylococcus aureus, with significant implications for developing new antimicrobial agents (Sun et al., 2014). Additionally, Flefel et al. (2014) explored the anti-viral activities of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, revealing promising antiviral activity against the H5N1 virus, highlighting the compound's potential in antiviral research (Flefel et al., 2014).
properties
IUPAC Name |
1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(12-20-18(22)19-11-14-7-4-10-23-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,21H,11-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOGBENNXYSGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea |
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